1-methyl-2-{[(2-nitrophenyl)methyl]sulfanyl}-1H-imidazole
Overview
Description
1-methyl-2-{[(2-nitrophenyl)methyl]sulfanyl}-1H-imidazole is a heterocyclic compound that features an imidazole ring substituted with a methyl group and a sulfanyl group attached to a nitrophenylmethyl moiety
Scientific Research Applications
1-methyl-2-{[(2-nitrophenyl)methyl]sulfanyl}-1H-imidazole has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting enzymes or receptors in the body.
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
Biological Research: It can be used as a probe or ligand in studies of biological systems, particularly those involving sulfur-containing compounds.
Industrial Chemistry: It can be used as an intermediate in the synthesis of other chemicals or materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-2-{[(2-nitrophenyl)methyl]sulfanyl}-1H-imidazole typically involves the following steps:
Formation of the imidazole ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia.
Introduction of the methyl group: The methyl group can be introduced via methylation reactions using methyl iodide or dimethyl sulfate.
Attachment of the sulfanyl group: The sulfanyl group can be introduced through a nucleophilic substitution reaction using thiols.
Attachment of the nitrophenylmethyl moiety: The nitrophenylmethyl group can be introduced through a nucleophilic substitution reaction using 2-nitrobenzyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-methyl-2-{[(2-nitrophenyl)methyl]sulfanyl}-1H-imidazole can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The methyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, tin(II) chloride, and iron powder.
Substitution: Common reagents for substitution reactions include alkyl halides and aryl halides.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various alkyl or aryl derivatives.
Mechanism of Action
The mechanism of action of 1-methyl-2-{[(2-nitrophenyl)methyl]sulfanyl}-1H-imidazole depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would depend on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-methyl-2-{[(2-nitrophenyl)methyl]sulfanyl}-1H-benzimidazole: Similar structure but with a benzimidazole ring instead of an imidazole ring.
1-methyl-2-{[(2-nitrophenyl)methyl]sulfanyl}-1H-pyrazole: Similar structure but with a pyrazole ring instead of an imidazole ring.
1-methyl-2-{[(2-nitrophenyl)methyl]sulfanyl}-1H-triazole: Similar structure but with a triazole ring instead of an imidazole ring.
Uniqueness
1-methyl-2-{[(2-nitrophenyl)methyl]sulfanyl}-1H-imidazole is unique due to its specific combination of functional groups and the imidazole ring. This combination imparts specific chemical and biological properties that may not be present in similar compounds with different heterocyclic rings.
Properties
IUPAC Name |
1-methyl-2-[(2-nitrophenyl)methylsulfanyl]imidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2S/c1-13-7-6-12-11(13)17-8-9-4-2-3-5-10(9)14(15)16/h2-7H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQMTWRNGPMWTHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SCC2=CC=CC=C2[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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